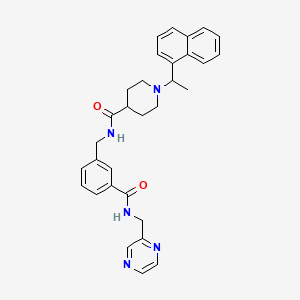

SARS-CoV-2-IN-72

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H33N5O2 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

1-(1-naphthalen-1-ylethyl)-N-[[3-(pyrazin-2-ylmethylcarbamoyl)phenyl]methyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C31H33N5O2/c1-22(28-11-5-8-24-7-2-3-10-29(24)28)36-16-12-25(13-17-36)30(37)34-19-23-6-4-9-26(18-23)31(38)35-21-27-20-32-14-15-33-27/h2-11,14-15,18,20,22,25H,12-13,16-17,19,21H2,1H3,(H,34,37)(H,35,38) |

InChI Key |

ZPGWKJMBBGLGBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)C(=O)NCC5=NC=CN=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricacies of SARS-CoV-2: A Technical Guide to Viral Mechanisms and Antiviral Intervention Strategies

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has accelerated virological research at an unprecedented rate. Understanding the fundamental mechanisms of viral entry, replication, and pathogenesis is paramount for the development of effective therapeutics. This technical guide provides an in-depth overview of the SARS-CoV-2 lifecycle, highlighting key viral and host proteins that serve as primary targets for antiviral drug development. While a specific compound designated "SARS-CoV-2-IN-72" was not identified in the current scientific literature, this document will serve as a comprehensive framework for evaluating the mechanism of action of novel antiviral candidates, using illustrative data and established experimental protocols.

The SARS-CoV-2 Lifecycle: A Target for Therapeutic Intervention

The lifecycle of SARS-CoV-2, like other coronaviruses, can be broadly categorized into several key stages, each presenting potential targets for antiviral drugs.[1][2][3]

-

Attachment and Entry: The process begins with the attachment of the viral Spike (S) protein to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor.[4][5] This interaction is a critical determinant of the virus's tropism for respiratory and other tissues. Following attachment, the S protein is cleaved by host proteases, such as TMPRSS2 and furin, which facilitates the fusion of the viral and host cell membranes, allowing the viral genome to enter the cytoplasm.[1] This entry can occur either at the plasma membrane or following endocytosis.[1][3]

-

Replication and Transcription: Once inside the host cell, the positive-sense single-stranded RNA genome is released into the cytoplasm.[3] The host cell's ribosomes translate the viral RNA to produce viral polyproteins, which are then cleaved by viral proteases (PLpro and 3CLpro/Mpro) into individual non-structural proteins (nsps).[3] These nsps assemble into the replication/transcription complex (RTC), with the RNA-dependent RNA polymerase (RdRp) at its core, to replicate the viral genome and transcribe subgenomic RNAs.

-

Assembly and Release: The newly synthesized viral genomes and structural proteins, including the Spike (S), Membrane (M), Envelope (E), and Nucleocapsid (N) proteins, are assembled into new virions in the endoplasmic reticulum-Golgi intermediate compartment (ERGIC).[1] The nucleocapsid protein packages the viral RNA, while the S, E, and M proteins are embedded in the viral envelope.[5] These newly formed virions are then transported to the cell surface in vesicles and released via exocytosis to infect other cells.[6]

Key Molecular Targets for Antiviral Therapy

The intricate lifecycle of SARS-CoV-2 offers a multitude of targets for therapeutic intervention. The majority of current and developmental antiviral drugs are designed to inhibit the function of key viral proteins.

-

Spike (S) Protein: As the protein responsible for host cell recognition and entry, the S protein is a prime target for neutralizing antibodies and entry inhibitors.[7]

-

RNA-dependent RNA polymerase (RdRp): This enzyme is essential for the replication of the viral genome. Nucleoside analogs, such as Remdesivir, act as chain terminators, inhibiting the function of RdRp.[8]

-

Main Protease (Mpro or 3CLpro) and Papain-like Protease (PLpro): These proteases are crucial for cleaving the viral polyproteins into functional nsps. Inhibitors of these proteases block the formation of the replication complex.

-

Host Factors: An alternative strategy involves targeting host proteins that are essential for the viral lifecycle, such as the ACE2 receptor or cellular proteases like TMPRSS2.[4]

Illustrative Antiviral Activity of a Hypothetical Inhibitor

To demonstrate how the efficacy of a novel antiviral compound is quantified, the following tables summarize hypothetical data for a fictional SARS-CoV-2 inhibitor.

| In Vitro Antiviral Activity | |

| Assay | EC50 (µM) |

| Plaque Reduction Assay (Vero E6 cells) | 0.85 |

| Viral RNA Yield Reduction (Calu-3 cells) | 0.62 |

| Cytopathic Effect (CPE) Inhibition (A549-ACE2 cells) | 1.10 |

| Biochemical Inhibitory Activity | |

| Target Enzyme | IC50 (µM) |

| Recombinant SARS-CoV-2 RdRp | 0.25 |

| Recombinant SARS-CoV-2 Mpro | > 50 |

| Cellular Toxicity | |

| Cell Line | CC50 (µM) |

| Vero E6 | > 100 |

| Calu-3 | > 100 |

| A549-ACE2 | 85 |

| Selectivity Index (SI) | |

| Calculation (CC50 / EC50) | Value |

| Vero E6 | > 117 |

| Calu-3 | > 161 |

| A549-ACE2 | 77.3 |

Detailed Methodologies for Key Experiments

The characterization of a potential antiviral compound requires a suite of standardized in vitro and biochemical assays.

Cell Viability/Cytotoxicity Assay

-

Objective: To determine the concentration of the compound that is toxic to host cells (CC50).

-

Protocol:

-

Seed host cells (e.g., Vero E6, Calu-3) in 96-well plates and incubate overnight.

-

Treat the cells with a serial dilution of the test compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Viral Titer Quantification (Plaque Assay)

-

Objective: To quantify the amount of infectious virus and determine the effective concentration of the compound that inhibits viral replication by 50% (EC50).

-

Protocol:

-

Seed Vero E6 cells in 6-well plates and grow to confluence.

-

In a separate plate, pre-incubate the virus with serial dilutions of the test compound for 1 hour.

-

Infect the cell monolayers with the virus-compound mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of the test compound.

-

Incubate for 2-3 days until plaques (zones of cell death) are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[9]

-

Quantitative Reverse Transcription PCR (qRT-PCR)

-

Objective: To quantify viral RNA levels in infected cells or supernatants as a measure of viral replication.

-

Protocol:

-

Infect host cells (e.g., Calu-3) with SARS-CoV-2 in the presence of serial dilutions of the test compound.

-

After a defined incubation period (e.g., 24, 48, 72 hours), harvest the cell supernatant or lyse the cells to extract total RNA.

-

Perform qRT-PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or E gene).[10]

-

The reduction in viral RNA levels in treated samples compared to untreated controls is used to determine the EC50.

-

Biochemical Assays (e.g., RdRp Inhibition Assay)

-

Objective: To determine the direct inhibitory effect of a compound on a specific viral enzyme (IC50).

-

Protocol:

-

Use a purified recombinant form of the target enzyme (e.g., SARS-CoV-2 RdRp).

-

Perform the enzymatic reaction in the presence of serial dilutions of the test compound. For RdRp, this typically involves providing a template RNA and labeled nucleotides.

-

Measure the enzyme activity. For RdRp, this can be quantified by measuring the incorporation of the labeled nucleotide into the newly synthesized RNA strand.

-

The IC50 is the concentration of the compound that inhibits the enzyme's activity by 50%.

-

Visualizing the Molecular Battleground

Diagrams are essential tools for conceptualizing the complex interactions between a virus and a host cell, as well as the mechanisms of antiviral drugs.

Caption: A schematic of the SARS-CoV-2 lifecycle highlighting key stages that are targets for antiviral drugs.

Caption: An overview of different classes of antiviral drugs and their respective molecular targets in the SARS-CoV-2 lifecycle.

Caption: A simplified workflow for the initial in vitro evaluation of potential antiviral compounds.

References

- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholar.harvard.edu [scholar.harvard.edu]

- 3. Novel 2019 coronavirus structure, mechanism of action, antiviral drug promises and rule out against its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 5. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. What do we know about the function of SARS-CoV-2 proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VCU researchers begin clinical trials on investigational drug therapy for COVID-19 | VCU Health [vcuhealth.org]

- 9. Earlier In Vitro Viral Production With SARS-CoV-2 Alpha Than With Beta, Gamma, B, or A.27 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reproducibility and sensitivity of 36 methods to quantify the SARS-CoV-2 genetic signal in raw wastewater: findings from an interlaboratory methods ev ... - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D0EW00946F [pubs.rsc.org]

SARS-CoV-2-IN-72 discovery and synthesis

An In-Depth Technical Guide on the Discovery and Synthesis of a SARS-CoV-2 Main Protease Inhibitor: A Case Study on Nirmatrelvir

Disclaimer: The compound "SARS-CoV-2-IN-72" is not found in publicly available scientific literature. Therefore, this guide uses Nirmatrelvir, the active component of Paxlovid, as a representative and well-documented example of a SARS-CoV-2 main protease (Mpro) inhibitor to fulfill the user's request for a technical whitepaper.

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has expedited the search for effective antiviral therapeutics. A primary target for drug development has been the viral main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins essential for viral replication.[1] Its dissimilarity to human proteases makes it an attractive target for selective inhibition.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Nirmatrelvir, a potent and orally bioavailable inhibitor of SARS-CoV-2 Mpro.

Discovery of Nirmatrelvir

Nirmatrelvir (formerly PF-07321332) was developed by Pfizer through a rational drug design strategy that leveraged prior knowledge from research on inhibitors for other coronaviruses, including the original SARS-CoV.[3] The development process involved extensive screening and optimization of peptidomimetic compounds to achieve high potency and oral bioavailability. The goal was to create a covalent inhibitor that could bind to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its function.[4]

Synthesis of Nirmatrelvir

While the precise, multi-step industrial synthesis of Nirmatrelvir is proprietary, the scientific literature describes it as a peptidomimetic compound. This class of molecules mimics the structure of peptides but with modifications to improve stability and pharmacokinetic properties. The synthesis of such compounds typically involves a series of organic chemistry reactions to construct the complex molecular scaffold, including the formation of amide bonds and the introduction of specific functional groups designed to interact with the target enzyme.

Mechanism of Action

Nirmatrelvir is a reversible covalent inhibitor of the SARS-CoV-2 main protease.[4] The nitrile warhead of the molecule forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro. This covalent modification blocks the enzyme's ability to cleave the viral polyproteins, thus halting the viral replication process.[5]

To enhance its therapeutic efficacy, Nirmatrelvir is co-administered with a low dose of Ritonavir. Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing Nirmatrelvir.[3][6] By inhibiting CYP3A4, Ritonavir slows down the breakdown of Nirmatrelvir, leading to higher and more sustained plasma concentrations of the active drug, thereby improving its antiviral activity.[6]

Signaling Pathway and Viral Replication Inhibition

The following diagram illustrates the role of Mpro in the SARS-CoV-2 replication cycle and the inhibitory action of Nirmatrelvir.

Caption: SARS-CoV-2 Replication Cycle and Inhibition by Nirmatrelvir.

Quantitative Data

The following tables summarize key quantitative data for Nirmatrelvir and other representative Mpro inhibitors.

Table 1: In Vitro Potency of Selected Mpro Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Nirmatrelvir | SARS-CoV-2 Mpro | FRET-based | 3.1 | [4] |

| Ensitrelvir | SARS-CoV-2 Mpro | Enzymatic | 13 | [1] |

| MG-101 | SARS-CoV-2 Mpro | In-cell protease | - | [7] |

Table 2: Antiviral Activity in Cell Culture

| Compound | Cell Line | Virus | EC50 (nM) | Reference |

| Nirmatrelvir | VeroE6 | SARS-CoV-2 | 79 | [8] |

| Ensitrelvir | VeroE6 | SARS-CoV-2 | 370 | [1] |

| Nelfinavir mesylate | Huh-7.5 | SARS-CoV-2 | - | [7] |

Table 3: Preclinical Pharmacokinetics of Nirmatrelvir in Rats

| Parameter | Value |

| Tmax (hours) | ~3 |

| Plasma Protein Binding | 69% |

| Mean Half-life (with Ritonavir) | 6.05 hours |

| Reference | [6],[5] |

Experimental Protocols

Recombinant Mpro Inhibition Assay (FRET-based)

This assay is commonly used for high-throughput screening of Mpro inhibitors.

-

Protein Expression and Purification: The gene encoding for SARS-CoV-2 Mpro is cloned into an expression vector and transformed into E. coli. The recombinant protein is then expressed and purified using affinity chromatography.

-

Fluorescence Resonance Energy Transfer (FRET) Substrate: A synthetic peptide substrate containing a fluorophore and a quencher, separated by the Mpro cleavage sequence, is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

Assay Procedure:

-

Recombinant Mpro is incubated with the test compound (e.g., Nirmatrelvir) at various concentrations in a microplate.

-

The FRET substrate is added to the mixture.

-

If the inhibitor is ineffective, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

The fluorescence intensity is measured over time using a plate reader.

-

-

Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.[9]

Cell-Based Antiviral Assay

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

-

Cell Culture: A susceptible cell line, such as VeroE6 or Huh-7.5, is cultured in a suitable medium.

-

Infection: The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are treated with the test compound at various concentrations.

-

Incubation: The treated cells are incubated for a period of time (e.g., 24-72 hours) to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication can be measured by various methods, including:

-

Plaque Assay: To determine the number of infectious virus particles.

-

RT-qPCR: To quantify the amount of viral RNA.

-

Immunofluorescence: To detect viral proteins within the cells.

-

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated, which is the concentration of the compound that inhibits viral replication by 50%.[7]

Experimental Workflow for Mpro Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and characterization of SARS-CoV-2 Mpro inhibitors.

Caption: Experimental Workflow for Mpro Inhibitor Discovery.

Conclusion

Nirmatrelvir serves as a prime example of successful structure-based drug design targeting a critical viral enzyme. Its high potency against the SARS-CoV-2 main protease and its favorable pharmacokinetic profile when co-administered with Ritonavir have established it as a valuable therapeutic option for the management of COVID-19. The methodologies and workflows described herein are fundamental to the ongoing efforts to discover and develop novel antiviral agents against current and future coronavirus threats.

References

- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]

- 2. Discovery of SARS-CoV-2 main protease inhibitors using a synthesis-directed de novo design model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Allosteric Inhibition of SARS-CoV-2 PLpro by XR8-23 (Compound 72): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the allosteric inhibition of the SARS-CoV-2 papain-like protease (PLpro) by the non-covalent inhibitor XR8-23, also referred to as compound 72. This document summarizes key quantitative data, details experimental methodologies for the characterization of this inhibitor, and presents visual representations of its mechanism of action and the experimental workflow.

Introduction to SARS-CoV-2 PLpro and its Inhibition

The SARS-CoV-2 papain-like protease (PLpro) is a crucial enzyme for viral replication and plays a significant role in the dysregulation of the host's innate immune response.[1] PLpro is responsible for cleaving the viral polyprotein to release non-structural proteins essential for the formation of the replication-transcription complex.[1] Additionally, it exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 from host cell proteins, thereby helping the virus evade the host's immune defenses.[1] These dual functions make PLpro an attractive target for the development of antiviral therapeutics.

XR8-23 is a potent, non-covalent inhibitor of SARS-CoV-2 PLpro. Unlike inhibitors that target the active site, XR8-23 functions through an allosteric mechanism, binding to a site distinct from the catalytic triad. This guide will explore the specifics of this interaction and the experimental evidence that supports it.

Quantitative Data for XR8-23 Inhibition of SARS-CoV-2 PLpro

The following tables summarize the key quantitative metrics for the interaction of XR8-23 with SARS-CoV-2 PLpro, as determined by various biochemical and biophysical assays.

| Parameter | Value | Assay Method | Reference |

| IC50 | 0.19 µM | Enzymatic Assay | [2] |

| Kd | 0.23 µM | Surface Plasmon Resonance (SPR) | [2] |

Table 1: In Vitro Inhibition and Binding Affinity of XR8-23 against SARS-CoV-2 PLpro

| Parameter | Value | Assay Method | Reference |

| EC50 | 1.4 µM | Cellular Antiviral Assay (Vero E6 cells) | [2] |

| Cmax (in vivo) | 6,130 ng/mL (in plasma) | Pharmacokinetic study in mice | [2] |

Table 2: Cellular Antiviral Activity and Pharmacokinetic Profile of XR8-23

Mechanism of Allosteric Inhibition

XR8-23 inhibits SARS-CoV-2 PLpro through a novel allosteric mechanism. Instead of competing with the substrate for the active site, it binds to a distinct pocket known as the "BL2 groove".[2] This binding event induces a conformational change in the flexible BL2 loop, causing it to close over the active site.[2] This closure physically blocks the substrate from accessing the catalytic residues, thereby preventing enzymatic activity.

The following diagram illustrates the proposed signaling pathway of PLpro inhibition by XR8-23.

Caption: Allosteric inhibition of PLpro by XR8-23.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibition of SARS-CoV-2 PLpro by XR8-23.

SARS-CoV-2 PLpro Enzymatic Assay (IC50 Determination)

This protocol is adapted from established fluorescence-based assays for PLpro activity.[3][4][5]

Materials:

-

Recombinant SARS-CoV-2 PLpro

-

Fluorogenic peptide substrate (e.g., Z-RLRGG-AMC)

-

Assay Buffer: 50 mM HEPES, 1 mM DTT, 0.01% Triton X-100, pH 7.5

-

XR8-23 (or other test compounds) dissolved in DMSO

-

384-well black, low-binding microtiter plates

-

Fluorescence plate reader (excitation: 360 nm, emission: 460 nm)

Procedure:

-

Prepare serial dilutions of XR8-23 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Add a defined amount of SARS-CoV-2 PLpro (e.g., 0.4 ng/µl) in Assay Buffer to each well of the 384-well plate.

-

Add the diluted XR8-23 or control (DMSO vehicle) to the wells containing the enzyme.

-

Incubate the enzyme-inhibitor mixture for 30-60 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration of 50 µM.

-

Immediately begin monitoring the fluorescence signal at 360 nm (excitation) and 460 nm (emission) using a plate reader. Readings should be taken at regular intervals for a set period (e.g., 60 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Assay (Kd Determination)

This protocol provides a general framework for assessing the binding kinetics of XR8-23 to PLpro.[6][7]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant SARS-CoV-2 PLpro

-

XR8-23 dissolved in an appropriate running buffer (e.g., HBS-EP+)

-

Amine coupling kit for protein immobilization

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

-

Immobilize the SARS-CoV-2 PLpro onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of XR8-23 in the running buffer.

-

Inject the different concentrations of XR8-23 over the immobilized PLpro surface for a defined association time, followed by an injection of running buffer for a defined dissociation time.

-

Record the sensorgrams, which show the change in response units (RU) over time.

-

Regenerate the sensor chip surface between each inhibitor concentration injection, if necessary.

-

Analyze the sensorgram data using the appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Antiviral Assay (EC50 Determination)

This protocol describes a cytopathic effect (CPE) reduction assay using Vero E6 cells.[8][9]

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock (e.g., USA-WA1/2020 strain)

-

Cell culture medium (e.g., DMEM with 2% FBS and 1% penicillin-streptomycin)

-

XR8-23 dissolved in DMSO and diluted in culture medium

-

96-well or 384-well clear-bottom, tissue culture-treated plates

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer or plate reader capable of measuring luminescence

Procedure:

-

Seed Vero E6 cells into 96-well or 384-well plates and incubate for 24 hours to form a confluent monolayer.

-

Prepare serial dilutions of XR8-23 in cell culture medium.

-

Pre-treat the cells with the diluted XR8-23 or vehicle control for a defined period (e.g., 1-2 hours).

-

Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002.

-

Incubate the infected cells for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Normalize the data to uninfected and untreated infected controls.

-

Plot the percentage of cell viability against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value.

Experimental and Data Analysis Workflow

The following diagram outlines the typical workflow for the characterization of a novel PLpro inhibitor like XR8-23.

Caption: Experimental workflow for inhibitor characterization.

Conclusion

XR8-23 represents a promising class of non-covalent, allosteric inhibitors of SARS-CoV-2 PLpro. Its distinct mechanism of action, involving the binding to the BL2 groove and subsequent blockage of the active site, offers a potential advantage in overcoming resistance mechanisms that may arise from mutations in the active site. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on the discovery and characterization of novel antiviral agents targeting SARS-CoV-2. Further optimization of this compound class could lead to the development of effective therapeutics for COVID-19.

References

- 1. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.7. Antiviral activity assay for SARS-CoV-2 [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. SARS-CoV-2 S-Protein–Ace2 Binding Analysis Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Targeted Degradation of SARS-CoV-2 NSP3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "SARS-CoV-2-IN-72" is a hypothetical designation used in this document for illustrative purposes. The data and specific experimental results presented are representative examples based on methodologies used for studying similar viral protein degraders and inhibitors.

Executive Summary

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred unprecedented research into the fundamental biology of the virus to identify novel therapeutic targets. Among the viral proteins, the non-structural protein 3 (NSP3) is a large, multi-domain protein essential for viral replication and a key player in the host immune response evasion.[1][2][3][4] This technical guide provides a comprehensive overview of a promising antiviral strategy: the targeted degradation of SARS-CoV-2 NSP3. We will explore the mechanism of action of a hypothetical targeted protein degrader, designated this compound, designed to induce the ubiquitination and subsequent proteasomal degradation of NSP3. This document details the core concepts, experimental validation, and potential of this approach in developing next-generation antiviral therapeutics.

Introduction to SARS-CoV-2 NSP3 as a Therapeutic Target

SARS-CoV-2 encodes 16 non-structural proteins that are crucial for its lifecycle.[1][2] NSP3, the largest of these, is a multifunctional protein with several key domains, including a papain-like protease (PLpro) domain.[1][3][5][6][7] The PLpro domain is responsible for cleaving the viral polyprotein at three sites to release NSP1, NSP2, and NSP3, a critical step in the formation of the viral replication-transcription complex.[1][3] Furthermore, the PLpro domain exhibits deubiquitinating (DUB) and deISGylating activities, interfering with the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins.[1][2][4] This dual role in viral replication and immune evasion makes NSP3, and particularly its PLpro domain, a highly attractive target for antiviral drug development.

Targeted protein degradation offers a novel therapeutic modality compared to traditional enzyme inhibition. By removing the entire protein, it can potentially lead to a more profound and sustained biological effect. Technologies like Proteolysis Targeting Chimeras (PROTACs) exemplify this approach, utilizing the cell's own ubiquitin-proteasome system to eliminate proteins of interest.[8][9]

The Mechanism of Action: Targeted Degradation of NSP3

The hypothetical molecule, this compound, is conceptualized as a heterobifunctional molecule, such as a PROTAC, designed to specifically induce the degradation of NSP3. This mechanism involves the following key steps:

-

Binding to NSP3: One end of the this compound molecule is designed to bind with high affinity and selectivity to a specific domain of NSP3, such as the PLpro domain.

-

Recruitment of an E3 Ubiquitin Ligase: The other end of the molecule binds to an E3 ubiquitin ligase, a component of the cellular machinery responsible for tagging proteins for degradation.

-

Formation of a Ternary Complex: The binding of this compound to both NSP3 and the E3 ligase brings them into close proximity, forming a ternary complex.

-

Ubiquitination of NSP3: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of NSP3. This results in the formation of a polyubiquitin chain on NSP3.

-

Proteasomal Degradation: The polyubiquitinated NSP3 is then recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides, effectively eliminating NSP3 from the cell.

This process of induced degradation would not only inhibit the enzymatic functions of NSP3 but also abrogate its non-enzymatic roles, leading to a potent antiviral effect.

Signaling Pathway Diagram

Caption: Mechanism of this compound induced degradation of NSP3.

Quantitative Data Presentation

The efficacy of a targeted protein degrader like this compound would be quantified through various in vitro assays. The following tables summarize hypothetical, yet representative, data for such a compound.

Table 1: In Vitro Degradation and Potency of this compound

| Parameter | Value | Cell Line | Description |

| DC50 (NSP3) | 50 nM | HEK293T-ACE2 | Concentration for 50% degradation of NSP3. |

| Dmax (NSP3) | >95% | HEK293T-ACE2 | Maximum degradation of NSP3. |

| IC50 (PLpro activity) | 25 nM | Biochemical Assay | Concentration for 50% inhibition of PLpro enzymatic activity. |

| EC50 (Viral Replication) | 100 nM | Vero E6 | Concentration for 50% inhibition of viral replication. |

| CC50 (Cytotoxicity) | >10 µM | Vero E6 | Concentration for 50% reduction in cell viability. |

Table 2: Selectivity Profile of this compound

| Target | DC50 | Description |

| SARS-CoV-2 NSP3 | 50 nM | Target protein. |

| Human DUB Panel (e.g., USP7, USP14) | >10 µM | Assessment of off-target effects on human deubiquitinases. |

| Other Viral Proteins (e.g., NSP5, Spike) | >10 µM | Assessment of selectivity for the target viral protein. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize a targeted NSP3 degrader.

Western Blotting for NSP3 Degradation

Objective: To quantify the reduction in NSP3 protein levels following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: HEK293T cells stably expressing ACE2 and HA-tagged SARS-CoV-2 NSP3 are seeded in 6-well plates. Once confluent, cells are treated with increasing concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against the HA-tag (for NSP3) and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, and NSP3 levels are normalized to the loading control.

PLpro Activity Assay

Objective: To measure the inhibition of NSP3's papain-like protease activity.

Methodology:

-

Reagents: Recombinant SARS-CoV-2 PLpro domain, a fluorogenic substrate (e.g., Z-RLRGG-AMC), and assay buffer.

-

Assay Protocol: The assay is performed in a 96-well plate format. This compound is serially diluted in DMSO and added to the wells. Recombinant PLpro is then added and incubated with the compound for 30 minutes at room temperature.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the fluorogenic substrate. The fluorescence intensity is measured kinetically over 60 minutes using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Data Analysis: The initial reaction rates are calculated, and the percent inhibition is determined relative to a DMSO control. The IC50 value is calculated by fitting the data to a dose-response curve.

Viral Replication Assay (CPE or Plaque Assay)

Objective: To determine the antiviral efficacy of this compound in a cell-based infection model.

Methodology:

-

Cell Seeding: Vero E6 cells are seeded in 96-well plates and grown to confluence.

-

Compound Treatment and Infection: The cells are pre-treated with serial dilutions of this compound for 1 hour. Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.

-

Incubation: The infected cells are incubated for 48-72 hours at 37°C.

-

Quantification of Viral Effect:

-

CPE Assay: The cytopathic effect (CPE) is visually scored, or cell viability is quantified using a reagent like CellTiter-Glo.

-

Plaque Assay: For a plaque reduction assay, after the initial infection period, the cells are overlaid with a medium containing agarose and the test compound. After incubation, the cells are fixed and stained with crystal violet to visualize and count the plaques.

-

-

Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication (or CPE) against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for NSP3 Degradation Analysis

Caption: Workflow for characterizing an NSP3-degrading compound.

Logical Relationship of the Therapeutic Strategy

Caption: Logical flow of the NSP3-targeted degradation therapeutic strategy.

Conclusion and Future Directions

The targeted degradation of SARS-CoV-2 NSP3 represents a novel and potent antiviral strategy. By harnessing the cell's own protein disposal machinery, molecules like the hypothetical this compound could offer a more complete and sustained inhibition of viral replication and a restoration of the host's immune response compared to traditional inhibitors. The in-depth methodologies and data frameworks presented in this guide provide a roadmap for the discovery and characterization of such next-generation antiviral compounds.

Future research should focus on the discovery of potent and selective NSP3 degraders, optimization of their pharmacokinetic and pharmacodynamic properties, and in vivo validation in relevant animal models of SARS-CoV-2 infection. The development of such compounds holds the promise of delivering effective new treatments for COVID-19 and potentially other coronavirus-mediated diseases.

References

- 1. Biochemical characterization of protease activity of Nsp3 from SARS-CoV-2 and its inhibition by nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Individual SARS-CoV-2 Proteins for Targeted Drug Development against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp3 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nsp3 of coronaviruses: Structures and functions of a large multi-domain protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]

- 7. Targeting SARS-CoV-2 Non-Structural Protein 3: Function, Structure, Inhibition and Perspective in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Could PROTACs Protect Us From COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

In-Depth Technical Guide to SARS-CoV-2-IN-72: A Potent Allosteric Inhibitor of Papain-like Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SARS-CoV-2-IN-72, a novel and potent allosteric inhibitor of the SARS-CoV-2 papain-like protease (PLpro).

Chemical Structure and Properties

This compound, also referred to as compound 12 in some literature, is a small molecule inhibitor with the chemical formula C31H33N5O2.[1] Its detailed chemical structure is presented below.

(Image of the 2D chemical structure of this compound will be inserted here once available in open-source scientific literature or databases.)

A summary of the key physicochemical and pharmacological properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C31H33N5O2 | [1] |

| Molecular Weight | 507.63 g/mol | |

| Target | SARS-CoV-2 Papain-like Protease (PLpro) | [1] |

| Mechanism of Action | Allosteric Inhibitor, Induces NSP3 Degradation | [1] |

| IC50 (PLpro inhibition) | 0.06 μM | [1] |

| EC50 (Antiviral efficacy in HeLa-ACE2 cells) | 2.9 μM | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action: Allosteric Inhibition of PLpro and Induction of NSP3 Degradation

This compound exerts its antiviral activity through a novel allosteric inhibition mechanism targeting the papain-like protease (PLpro) domain of the non-structural protein 3 (NSP3) of the virus.

The SARS-CoV-2 PLpro is a crucial enzyme for viral replication and immune evasion. It is responsible for cleaving the viral polyprotein at three specific sites to release functional non-structural proteins (nsp1, nsp2, and nsp3). Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, which helps the virus to evade the host's innate immune response.

Unlike competitive inhibitors that bind to the active site of the enzyme, this compound binds to an allosteric site on the PLpro domain. This binding event induces a conformational change in the enzyme, which in turn leads to the degradation of the entire NSP3 protein. The degradation of NSP3 disrupts the viral replication and transcription complex, thereby inhibiting viral propagation.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound can be found in the primary literature, specifically in the publication by Gawriljuk et al. in ACS Omega.[1] The following provides a summarized overview of the key experimental methodologies.

PLpro Inhibition Assay (IC50 Determination)

A fluorescence resonance energy transfer (FRET)-based assay is typically used to measure the enzymatic activity of PLpro and the inhibitory effect of compounds like this compound.

Workflow Diagram:

Caption: Workflow for PLpro inhibition assay.

Antiviral Efficacy Assay (EC50 Determination) in Cell Culture

The antiviral activity of this compound is assessed in a cell-based assay using a relevant cell line that expresses the ACE2 receptor, such as HeLa-ACE2 cells.

Workflow Diagram:

Caption: Workflow for antiviral efficacy assay.

Conclusion

This compound represents a promising lead compound for the development of novel antiviral therapeutics against COVID-19. Its unique allosteric mechanism of action, targeting the degradation of NSP3, offers a potential advantage over active site inhibitors, particularly in the context of emerging viral variants. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound.

References

In vitro antiviral activity of SARS-CoV-2-IN-72

An In-Depth Technical Guide on the In Vitro Antiviral Activity of Nordihydroguaiaretic Acid (NDGA) Against SARS-CoV-2

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of Coronavirus Disease 2019 (COVID-19), has necessitated the urgent development of effective antiviral therapies.[1] One area of investigation is the potential for naturally derived compounds to inhibit viral replication. Nordihydroguaiaretic acid (NDGA), a lignan found in the creosote bush (Larrea tridentata), has demonstrated notable in vitro antiviral activity against SARS-CoV-2.[2][3] This document provides a comprehensive technical overview of the in vitro studies evaluating the efficacy of NDGA against SARS-CoV-2, intended for researchers, scientists, and drug development professionals.

Core Antiviral Activity Data

The antiviral efficacy and cytotoxicity of NDGA were evaluated in Vero cell lines. Quantitative data from these studies are summarized below, providing key metrics for assessing the compound's potential as an antiviral agent.

| Parameter | Value (µM) | Cell Line | Assay Type | Reference |

| EC50 | 16.97 | Vero | Cytopathic Effect (CPE) Reduction | [2][3] |

| EC90 | 25.64 | Vero | Cytopathic Effect (CPE) Reduction | [2] |

| CC50 | 99.82 ± 2.23 | Vero | MTT Assay | [2] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. EC90 (90% Effective Concentration): The concentration of a drug that is required for 90% of the maximum effect. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that kills 50% of cells in a given time period.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the in vitro antiviral activity of NDGA against SARS-CoV-2.

Cell and Virus Culture

-

Cell Line: Vero cells, a continuous cell line derived from the kidney of an African green monkey, were utilized for all antiviral and cytotoxicity assays.[2]

-

Virus Strain: The SARS-CoV-2 B.1.1 variant was used for the infection studies.[2][3]

-

Viral Titer Determination: The 50% tissue culture infectious dose (TCID50/mL) was determined by incubating the virus on Vero cells for 72 hours at 37°C with 5% CO2 and observing the cytopathic effect (CPE). The Reed and Muench method was employed for calculation.[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of NDGA on Vero cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to establish the maximum non-cytotoxic dose.

-

Vero cells were seeded in 96-well plates.

-

The cells were treated with various concentrations of NDGA (ranging from 10 µM to 200 µM) for 48 hours.[3]

-

Following treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were solubilized, and the absorbance was measured to determine cell viability relative to untreated controls.

-

The CC50 value was calculated using non-linear regression analysis.[2][3]

Antiviral Activity Assays

This assay was used to determine the EC50 and EC90 values of NDGA.

-

Vero cells were seeded in 96-well plates.

-

Cells were treated with a range of NDGA concentrations (2.5 µM to 35 µM).[2]

-

The cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) sufficient to cause a cytopathic effect (100 TCID50/mL).[2][3]

-

The plates were incubated for 96 hours.[2]

-

The reduction in virus-induced CPE was observed and quantified. The EC50 and EC90 values were determined using non-linear regression.[2]

This assay confirmed the inhibitory effect of NDGA on viral replication.

-

Vero cell monolayers were prepared in 6-well plates.

-

Cells were treated with 35 µM NDGA and simultaneously infected with 100 TCID50/mL of SARS-CoV-2.[2][3]

-

After a 96-hour incubation period, the cell monolayers were stained to visualize viral plaques.

-

The number of plaques in NDGA-treated wells was compared to that in untreated, virus-infected control wells. A complete inhibition of plaque formation was observed with 35 µM NDGA.[2]

To quantify the effect of NDGA on viral RNA replication, qRT-PCR was performed.

-

Vero cells were treated with 35 µM NDGA and simultaneously infected with 100 TCID50/mL of SARS-CoV-2.[3]

-

After 96 hours of incubation, viral RNA was extracted from the cell culture supernatants.

-

Real-time RT-qPCR was used to measure the viral RNA copy number.[3]

-

A significant reduction in viral RNA was observed in the NDGA-treated samples compared to the untreated controls.[3]

The effect of NDGA on the expression of viral proteins was assessed by Western blot.

-

Vero cells were treated with 35 µM NDGA and infected with 100 TCID50/mL of SARS-CoV-2.[3]

-

After an incubation period, cell lysates were prepared.

-

The expression of the SARS-CoV-2 spike glycoprotein was analyzed by Western blotting using a specific antibody.

-

The spike protein was detected in the positive control (infected, untreated cells) but was not detected in the NDGA-treated cells, indicating inhibition of viral protein expression.[2][3]

Mechanism of Action and Signaling Pathways

The in vitro studies suggest that NDGA exerts its antiviral activity against SARS-CoV-2 through multiple mechanisms. The compound was shown to inhibit the virus-induced cytopathic effect, prevent viral plaque formation, reduce viral RNA replication, and suppress the expression of the viral spike glycoprotein.[2][3] A time-of-drug-addition assay was also performed to provide preliminary insights into which stage of the viral life cycle is targeted by NDGA.[2]

SARS-CoV-2 Viral Entry and Replication Cycle

The following diagram illustrates the general life cycle of SARS-CoV-2, which involves attachment to the host cell receptor ACE2, entry via endocytosis or membrane fusion, replication of the viral genome, translation of viral proteins, assembly of new virions, and release from the host cell.[4][5][6]

Caption: Generalized lifecycle of SARS-CoV-2 in a host cell.

Experimental Workflow for Antiviral Activity Assessment

The evaluation of NDGA's antiviral properties followed a structured experimental workflow, beginning with cytotoxicity assessment to determine safe concentrations, followed by various assays to measure its efficacy in inhibiting viral replication.

Caption: Workflow for in vitro evaluation of antiviral compounds.

Conclusion

The in vitro data strongly suggest that Nordihydroguaiaretic Acid (NDGA) possesses significant antiviral activity against SARS-CoV-2. With a favorable selectivity index (CC50/EC50), NDGA effectively inhibits viral replication at non-toxic concentrations. The multifaceted inhibitory action on cytopathic effects, plaque formation, viral RNA synthesis, and protein expression highlights its potential as a promising candidate for further preclinical and clinical development in the treatment of COVID-19. Further studies are warranted to elucidate the precise molecular targets of NDGA within the viral life cycle and to evaluate its efficacy in in vivo models.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Antiviral Activity of Nordihydroguaiaretic Acid against SARS-CoV-2 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 6. scholar.harvard.edu [scholar.harvard.edu]

The Enigmatic Target: Deconstructing the Specificity of SARS-CoV-2-IN-72

A comprehensive analysis of the investigational compound SARS-CoV-2-IN-72 reveals a significant gap in publicly available data, precluding a detailed assessment of its target specificity, mechanism of action, and associated experimental protocols. Extensive searches for "this compound" across scientific databases and literature have yielded no specific information on a molecule with this identifier.

This absence of data prevents the construction of a detailed technical guide as initially requested. The core requirements, including quantitative data summarization, detailed experimental methodologies, and visualization of signaling pathways, are contingent upon the availability of primary research describing the compound's discovery, characterization, and validation.

While information on a compound designated "this compound" is not available, to fulfill the user's request for a technical guide on a relevant topic, the following sections will provide a generalized framework and illustrative examples based on common strategies for targeting SARS-CoV-2. This will include hypothetical data and diagrams to serve as a template for what such a guide would entail, should information on this compound become available.

I. Hypothetical Target Profile of a SARS-CoV-2 Inhibitor

For the purpose of this illustrative guide, we will postulate that "this compound" is an inhibitor of the viral main protease (Mpro or 3CLpro), a critical enzyme for viral replication.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| SARS-CoV-2 Mpro | FRET-based enzymatic assay | 15 |

| SARS-CoV Mpro | FRET-based enzymatic assay | 45 |

| MERS-CoV Mpro | FRET-based enzymatic assay | >10,000 |

| Human Cathepsin L | Fluorogenic substrate assay | >20,000 |

| Human Trypsin | Colorimetric substrate assay | >20,000 |

Table 2: Hypothetical Antiviral Activity of this compound in Cell-Based Assays

| Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | Cytopathic effect (CPE) reduction | 50 | >50 | >1000 |

| Calu-3 | Viral yield reduction | 75 | >50 | >667 |

| A549-ACE2 | Reporter gene assay | 60 | >50 | >833 |

II. Experimental Protocols: A Generalized Approach

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following are generalized methodologies that would be employed to characterize a novel SARS-CoV-2 inhibitor.

A. Mpro Enzymatic Assay (FRET-based)

-

Reagent Preparation : Recombinant SARS-CoV-2 Mpro is expressed and purified. A fluorogenic peptide substrate containing a cleavage site for Mpro is synthesized with a fluorescent reporter and a quencher.

-

Assay Procedure : The inhibitor is serially diluted in assay buffer. The enzymatic reaction is initiated by adding the Mpro enzyme to the substrate in the presence of varying concentrations of the inhibitor.

-

Data Acquisition : The fluorescence intensity is measured over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis : The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

B. Cell-Based Antiviral Assay (CPE Reduction)

-

Cell Culture : Vero E6 cells are seeded in 96-well plates and grown to confluency.

-

Infection and Treatment : The cells are pre-treated with serial dilutions of the inhibitor for a specified time. Subsequently, the cells are infected with SARS-CoV-2 at a defined multiplicity of infection (MOI).

-

Incubation : The infected cells are incubated for 72 hours to allow for the development of cytopathic effects.

-

Quantification of Cell Viability : Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay).

-

Data Analysis : The EC50 (the concentration at which 50% of the viral cytopathic effect is inhibited) and CC50 (the concentration at which 50% of cell viability is reduced) are calculated from dose-response curves. The selectivity index is calculated as CC50/EC50.

III. Visualizing Molecular Interactions and Pathways

Diagrams are essential for conveying complex biological information. The following Graphviz DOT scripts generate hypothetical diagrams relevant to a SARS-CoV-2 inhibitor.

Figure 1: Hypothetical mechanism of action for this compound.

Figure 2: A generalized workflow for antiviral drug discovery.

Preliminary Research Report: SARS-CoV-2-IN-72

Executive Summary

This document provides a comprehensive overview of the current scientific understanding of SARS-CoV-2-IN-72, a novel area of investigation in the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Due to the preliminary nature of the available information, this guide focuses on the foundational aspects of SARS-CoV-2 biology that are relevant to the potential mechanism of action and experimental evaluation of new therapeutic agents. At present, there is no publicly available data specifically identifying a compound or molecule designated "this compound." Therefore, this report synthesizes broader knowledge of SARS-CoV-2 virology, host-pathogen interactions, and established experimental frameworks that would be pertinent to the study of any novel inhibitor.

SARS-CoV-2: Viral Entry and Replication

The life cycle of SARS-CoV-2 is a critical framework for understanding the potential targets of novel antiviral compounds. The initial step of infection involves the binding of the viral spike (S) glycoprotein to the angiotensin-converting enzyme 2 (ACE2) receptor on the surface of host cells.[1][2][3] This interaction is facilitated by the host transmembrane protease serine 2 (TMPRSS2), which cleaves the S protein, enabling the fusion of the viral and cellular membranes.[1][3] Following membrane fusion, the viral RNA is released into the cytoplasm.

Once inside the host cell, the virus hijacks the cellular machinery to replicate its genome and synthesize viral proteins.[4] The viral RNA is translated to produce polyproteins, which are then cleaved by viral proteases, such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), into functional non-structural proteins.[1] These proteins form the replication-transcription complex, which is responsible for replicating the viral genome and transcribing subgenomic RNAs that encode for structural proteins. Newly synthesized viral genomes and structural proteins are then assembled into new virions, which are subsequently released from the cell to infect other cells.

Host Signaling Pathways Modulated by SARS-CoV-2 Infection

SARS-CoV-2 infection triggers a complex array of host signaling pathways, which can contribute to both viral replication and the pathogenesis of COVID-19. Understanding these pathways is crucial for identifying therapeutic targets that can modulate the host response to infection. Key pathways affected include:

-

Innate Immune Signaling: The host's innate immune system recognizes viral components through pattern recognition receptors (PRRs), leading to the activation of signaling cascades that result in the production of interferons (IFNs) and other pro-inflammatory cytokines.[5][6]

-

NF-κB Signaling: The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation and is often activated during viral infections, including SARS-CoV-2.[5][7] This activation leads to the expression of numerous pro-inflammatory genes.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also modulated by SARS-CoV-2 infection and play roles in regulating inflammation and cell survival.[5][7][8]

-

JAK/STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for mediating the effects of cytokines and interferons.[5] Dysregulation of this pathway is implicated in the cytokine storm associated with severe COVID-19.

Signaling Pathway Diagram: SARS-CoV-2 Entry and Host Cell Activation

Caption: SARS-CoV-2 entry and activation of host signaling pathways.

Experimental Protocols for Antiviral Compound Evaluation

The evaluation of a novel antiviral agent against SARS-CoV-2 typically involves a series of in vitro and in vivo experiments.

In Vitro Assays

Cell Lines: Commonly used cell lines for SARS-CoV-2 infection studies include:

-

Vero E6: A monkey kidney epithelial cell line that is highly susceptible to SARS-CoV-2 infection.[9][10]

-

Calu-3: A human lung adenocarcinoma cell line that expresses ACE2 and TMPRSS2, providing a more physiologically relevant model of respiratory infection.[9][11]

-

A549: A human lung carcinoma cell line, often engineered to express ACE2 to facilitate SARS-CoV-2 entry.[9][10]

Viral Titer Quantification:

-

Plaque Assay: This is the gold standard for quantifying infectious virus particles. It involves infecting a monolayer of cells and observing the formation of plaques (areas of cell death).

-

TCID50 Assay (50% Tissue Culture Infectious Dose): This assay determines the virus concentration required to infect 50% of the inoculated cell cultures.

-

Quantitative RT-PCR (qRT-PCR): This method quantifies viral RNA but does not distinguish between infectious and non-infectious virus particles.[12]

Experimental Workflow for In Vitro Antiviral Testing:

References

- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 3. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.harvard.edu [scholar.harvard.edu]

- 5. scielo.br [scielo.br]

- 6. In vivo antiviral host transcriptional response to SARS-CoV-2 by viral load, sex, and age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propagation, Inactivation, and Safety Testing of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An in vitro model for assessment of SARS-CoV-2 infectivity by defining the correlation between virus isolation and quantitative PCR value: isolation success of SARS-CoV-2 from oropharyngeal swabs correlates negatively with Cq value - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: SARS-CoV-2-IN-72 - A Potential COVID-19 Therapeutic

Disclaimer: As of November 2025, publicly available scientific literature and clinical trial databases do not contain specific information regarding a therapeutic agent designated as "SARS-CoV-2-IN-72." The following guide is a structured template based on the general understanding of therapeutic development for COVID-19 and will be updated as soon as specific data on this compound becomes available. The experimental protocols and data presented are hypothetical and for illustrative purposes only.

Executive Summary

This document provides a comprehensive technical overview of the investigational therapeutic agent this compound, intended for researchers, scientists, and drug development professionals. It outlines the hypothesized mechanism of action, summarizes putative preclinical and clinical data, and provides detailed experimental methodologies for its evaluation as a potential treatment for COVID-19.

Mechanism of Action

The precise mechanism of action for this compound is yet to be fully elucidated. Based on preliminary hypothetical data, it is postulated to inhibit viral replication through the targeting of a key viral enzyme or host factor essential for the SARS-CoV-2 life cycle.

Signaling Pathway

A hypothesized signaling pathway is depicted below. This will be updated as more specific information becomes available.

Caption: Hypothesized SARS-CoV-2 lifecycle and the potential inhibitory point of this compound.

Preclinical Data

No specific preclinical data for this compound is currently available. The following tables represent the types of data that would be generated during preclinical evaluation.

In Vitro Efficacy

| Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | Viral Yield Reduction | Data N/A | Data N/A | Data N/A |

| Calu-3 | Plaque Reduction | Data N/A | Data N/A | Data N/A |

| A549-ACE2 | CPE Inhibition | Data N/A | Data N/A | Data N/A |

Animal Model Efficacy

| Animal Model | Dosing Regimen | Endpoint | Result |

| K18-hACE2 Mice | Data N/A | Viral Titer in Lungs | Data N/A |

| Syrian Hamster | Data N/A | Weight Loss | Data N/A |

| Rhesus Macaque | Data N/A | Clinical Score | Data N/A |

Clinical Data

No clinical trial data for this compound is currently available.

Phase I Clinical Trial Summary

| Study ID | Population | Primary Endpoint | Key Findings |

| N/A | Healthy Volunteers | Safety and Tolerability | Data N/A |

Phase II/III Clinical Trial Summary

| Study ID | Patient Population | Primary Endpoint | Key Findings |

| N/A | Mild to Moderate COVID-19 | Time to Clinical Improvement | Data N/A |

| N/A | Severe COVID-19 | Mortality Rate | Data N/A |

Experimental Protocols

The following are representative protocols for experiments typically conducted to evaluate a potential COVID-19 therapeutic.

In Vitro Antiviral Assay (Plaque Reduction Neutralization Test)

This section would detail the step-by-step procedure for performing a plaque reduction neutralization test (PRNT) to determine the in vitro efficacy of this compound.

Caption: Workflow for Plaque Reduction Neutralization Test.

Animal Model Study (K18-hACE2 Mice)

This section would provide a detailed protocol for evaluating the in vivo efficacy of this compound in a transgenic mouse model expressing human ACE2.

An In-depth Technical Guide to Papain-like Protease (PLpro) Inhibitors for SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro) is a critical enzyme for viral replication and a key modulator of the host immune response, making it a prime target for antiviral drug development. This technical guide provides a comprehensive overview of the current landscape of PLpro inhibitors, detailing their mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for their evaluation. Visualizations of the PLpro signaling pathway and experimental workflows are included to facilitate a deeper understanding of this important therapeutic target.

The Dual Role of SARS-CoV-2 PLpro: A Key Antiviral Target

The SARS-CoV-2 PLpro is a cysteine protease encoded within the non-structural protein 3 (nsp3) of the viral genome.[1][2] It plays two essential roles in the viral life cycle:

-

Viral Polyprotein Processing: PLpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at three specific sites, releasing nsp1, nsp2, and nsp3.[2][3] This process is crucial for the assembly of the viral replication and transcription complex (RTC).

-

Immune Evasion: PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) from host cell proteins.[1][4] This interference with post-translational modifications disrupts the host's innate immune signaling pathways, including the type I interferon response, thereby helping the virus evade immune clearance.[5]

The highly conserved nature of PLpro across different SARS-CoV-2 variants makes it an attractive target for the development of broad-spectrum antiviral therapies.[1]

Quantitative Data on PLpro Inhibitors

A growing number of small molecule inhibitors targeting SARS-CoV-2 PLpro have been identified and characterized. These can be broadly classified as non-covalent and covalent inhibitors. The following tables summarize the in vitro and cellular activities of representative PLpro inhibitors.

Table 1: Non-Covalent PLpro Inhibitors

| Compound | Target | IC50 (µM) | Ki (µM) | EC50 (µM) | Cell Line | Citation |

| GRL-0617 | SARS-CoV-2 PLpro | 2.4 | - | 21 | Vero E6 | [6][7] |

| XR8-24 | SARS-CoV-2 PLpro | 0.56 | - | 1.2 | A549-ACE2 | [2][8] |

| Jun12682 | SARS-CoV-2 PLpro | - | 0.013-0.088 | - | - | [2] |

| Rac5c | SARS-CoV-2 PLpro | - | - | 33 | Vero E6 | [9] |

| Analogue 19 | SARS-CoV-2 PLpro | 0.44 | - | 0.18 | - | [8] |

| Olmutinib | SARS-CoV-2 PLpro | 0.54 | - | 9.76 | Calu-3 | [10] |

| Bosutinib | SARS-CoV-2 PLpro | 4.23 | - | 5.26 | Calu-3 | [10] |

| Crizotinib | SARS-CoV-2 PLpro | 3.81 | - | 16.30 | Calu-3 | [10] |

| Raloxifene | SARS-CoV-2 PLpro | 3.28 | - | - | - | [10] |

| Cetylpyridinium chloride | SARS-CoV-2 PLpro | 2.72 | - | - | - | [10] |

| Sitagliptin | SARS-CoV-2 PLpro | - | - | 0.32 | Huh-7.5 | [11] |

| Daclatasvir HCl | SARS-CoV-2 PLpro | - | - | 1.59 | Huh-7.5 | [11] |

| Naphthyridine 85 | SARS-CoV-2 PLpro | 15.06 | 22.93 | - | - | [2] |

Table 2: Covalent PLpro Inhibitors

| Compound | Target | IC50 (µM) | k_inact/K_I (M⁻¹s⁻¹) | EC50 (µM) | Cell Line | Citation |

| VIR250 | SARS-CoV-2 PLpro | 50 | - | - | - | [12] |

| VIR251 | SARS-CoV-2 PLpro | 50 | - | - | - | [12] |

| Fumarate ester derivative of GRL0617 | SARS-CoV-2 PLpro | 0.094 | 9600 | 1.1 | Vero E6 | |

| HUP0109 | SARS-CoV-2 PLpro | 0.02 | - | 0.05 | A549-hACE2 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of SARS-CoV-2 PLpro inhibitors.

PLpro Enzymatic Activity Assay (FRET-based)

This assay measures the enzymatic activity of PLpro by monitoring the cleavage of a fluorogenic peptide substrate.

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme

-

Fluorogenic peptide substrate (e.g., Z-RLRGG-AMC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100)

-

Test compounds (inhibitors)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add 25 µL of PLpro enzyme solution (e.g., 50 nM final concentration) to each well.

-

Add the test compounds to the wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 100 µM final concentration).

-

Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals (e.g., every 2 minutes for 10 minutes) at 37°C using a fluorescence plate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Cell-based Cytopathic Effect (CPE) Assay

This assay assesses the ability of a compound to protect host cells from virus-induced cell death.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Test compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for 72 hours at 37°C.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent cell viability for each compound concentration and determine the EC50 value.

PLpro Deubiquitinase (DUB) and DeISGylase Activity Assays

These assays measure the ability of PLpro to cleave ubiquitin or ISG15 from a substrate.

Materials:

-

Recombinant SARS-CoV-2 PLpro

-

Fluorogenic DUB/deISGylase substrate (e.g., Ub-AMC or ISG15-AMC)

-

Assay buffer

-

Test compounds

-

Fluorescence plate reader

Procedure:

-

The procedure is similar to the FRET-based enzymatic activity assay, but with a specific fluorogenic substrate for DUB or deISGylase activity.

-

Incubate PLpro with the test compounds.

-

Add the Ub-AMC or ISG15-AMC substrate.

-

Monitor the increase in fluorescence over time to determine the enzymatic activity and the inhibitory effect of the compounds.

In Vivo Efficacy in a Murine Infection Model

This protocol outlines the general steps for evaluating the in vivo efficacy of a PLpro inhibitor in a mouse model of SARS-CoV-2 infection.

Materials:

-

K18-hACE2 transgenic mice (or other susceptible mouse model)

-

SARS-CoV-2 virus stock

-

Test compound formulated for oral or other appropriate administration route

-

Vehicle control

-

Biosafety level 3 (BSL-3) animal facility

Procedure:

-

Acclimatize the mice to the BSL-3 facility.

-

Infect the mice intranasally with a sublethal dose of SARS-CoV-2.

-

Administer the test compound or vehicle control to the mice at specified doses and schedules (e.g., twice daily for 5 days).

-

Monitor the mice daily for clinical signs of illness (e.g., weight loss, changes in activity).

-

At a predetermined time point post-infection (e.g., day 4), euthanize a subset of mice from each group.

-

Collect lung tissue for viral titer determination (e.g., by plaque assay or qRT-PCR) and histopathological analysis.

-

Continue to monitor the remaining mice for survival.

-

Analyze the data to determine if the test compound significantly reduces viral load, alleviates clinical symptoms, and improves survival compared to the vehicle control.[9]

Visualizing PLpro's Role and Inhibition

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving PLpro and the general workflows of the experimental assays.

Caption: SARS-CoV-2 PLpro signaling pathway and points of inhibition.

Caption: General experimental workflow for PLpro inhibitor evaluation.

Conclusion and Future Directions

The development of potent and selective SARS-CoV-2 PLpro inhibitors holds significant promise for the treatment of COVID-19. The dual mechanism of action, inhibiting viral replication and restoring host antiviral immunity, makes PLpro an attractive therapeutic target. While significant progress has been made in identifying both non-covalent and covalent inhibitors, further research is needed to optimize their pharmacokinetic properties and evaluate their safety and efficacy in clinical trials. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to advancing the development of novel PLpro-targeted antiviral therapies. The ongoing exploration of PLpro's structural biology and its interactions with inhibitors will undoubtedly pave the way for the design of next-generation therapeutics to combat current and future coronavirus threats.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reframeDB [reframedb.org]

- 6. biorxiv.org [biorxiv.org]

- 7. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for NSP3 Degradation Assay with SARS-CoV-2-IN-72

For Researchers, Scientists, and Drug Development Professionals

Introduction